molecular formula C16H14N2O2 B5350397 1-{5-[2-(1-methyl-1H-benzimidazol-2-yl)vinyl]-2-furyl}ethanone

1-{5-[2-(1-methyl-1H-benzimidazol-2-yl)vinyl]-2-furyl}ethanone

Cat. No. B5350397
M. Wt: 266.29 g/mol
InChI Key: AUNNRIKJKOIERR-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{5-[2-(1-methyl-1H-benzimidazol-2-yl)vinyl]-2-furyl}ethanone is a chemical compound that has been studied extensively in the field of medicinal chemistry due to its potential therapeutic properties. This compound has been found to exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.

Mechanism of Action

The mechanism of action of 1-{5-[2-(1-methyl-1H-benzimidazol-2-yl)vinyl]-2-furyl}ethanone is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of enzymes involved in the biosynthesis of important cellular components. Additionally, it has been suggested that this compound may act by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of bacteria and reduce inflammation in animal models of inflammation. Additionally, this compound has been found to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

1-{5-[2-(1-methyl-1H-benzimidazol-2-yl)vinyl]-2-furyl}ethanone has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit various biological activities, making it a promising compound for further research. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on 1-{5-[2-(1-methyl-1H-benzimidazol-2-yl)vinyl]-2-furyl}ethanone. One potential direction is to investigate the potential use of this compound as an antimicrobial agent. Additionally, further research could be conducted to explore the anticancer properties of this compound and its potential use in cancer therapy. Finally, future research could focus on improving the synthesis method of this compound to increase its yield and purity.

Synthesis Methods

The synthesis of 1-{5-[2-(1-methyl-1H-benzimidazol-2-yl)vinyl]-2-furyl}ethanone involves the reaction of 2-furylvinyl ketone with o-phenylenediamine in the presence of a catalyst. This reaction yields the desired product in good yield and purity. The synthesis of this compound has been optimized by various researchers to improve its yield and purity.

Scientific Research Applications

1-{5-[2-(1-methyl-1H-benzimidazol-2-yl)vinyl]-2-furyl}ethanone has been extensively studied for its potential therapeutic properties. It has been found to exhibit antimicrobial activity against various bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Additionally, this compound has been found to have anti-inflammatory and anticancer effects.

properties

IUPAC Name

1-[5-[(E)-2-(1-methylbenzimidazol-2-yl)ethenyl]furan-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-11(19)15-9-7-12(20-15)8-10-16-17-13-5-3-4-6-14(13)18(16)2/h3-10H,1-2H3/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUNNRIKJKOIERR-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(O1)C=CC2=NC3=CC=CC=C3N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC=C(O1)/C=C/C2=NC3=CC=CC=C3N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26659875
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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